

# Application of Muscimol Hydrobromide in Patch-Clamp Electrophysiology: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Muscimol hydrobromide*

Cat. No.: *B1676870*

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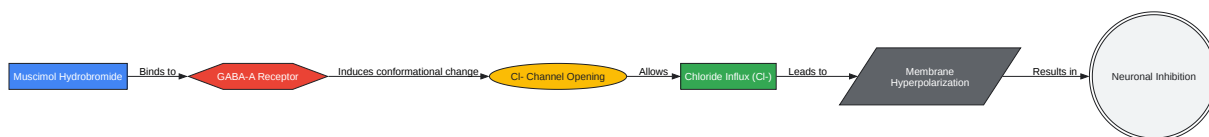
## Introduction

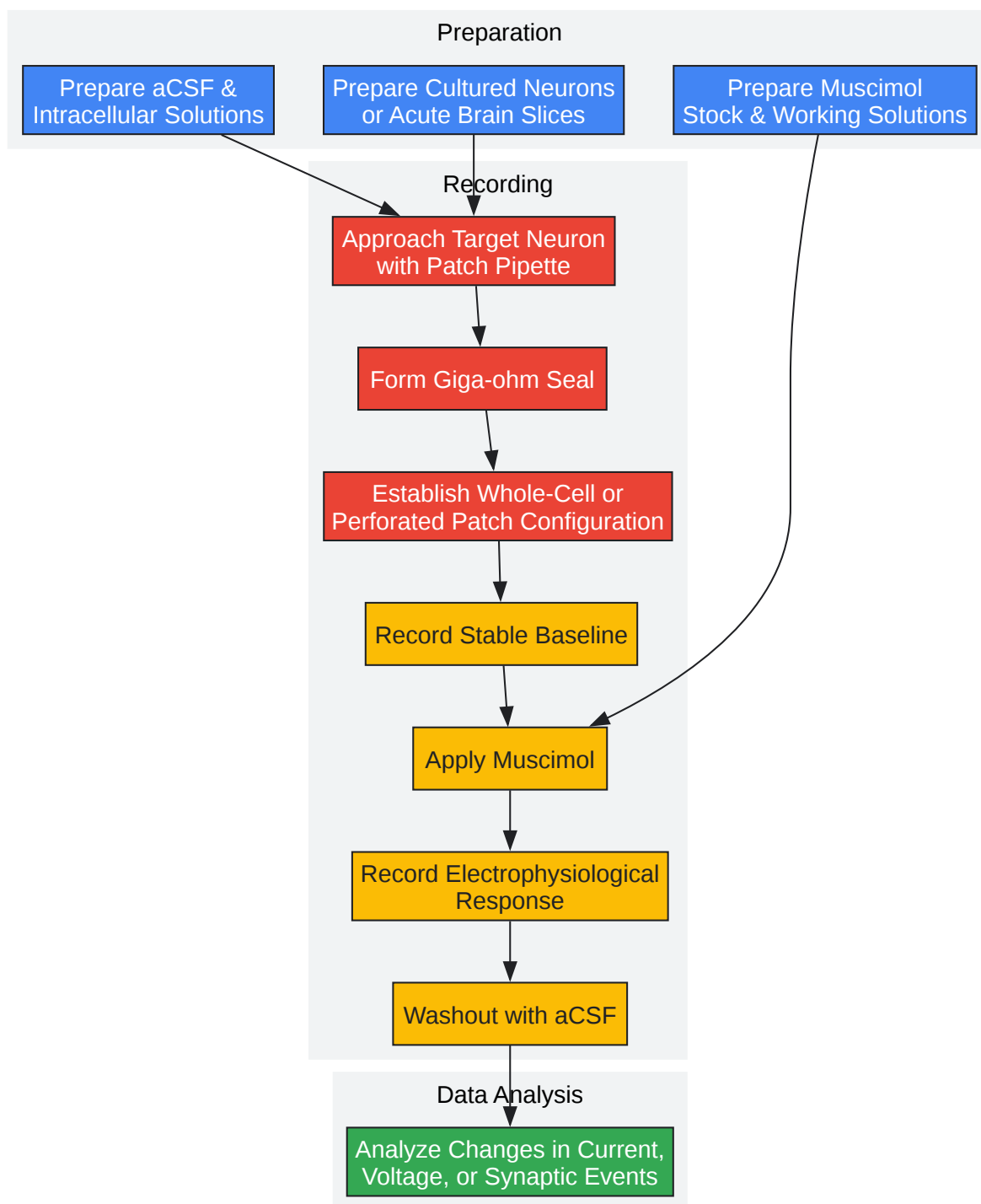
**Muscimol hydrobromide**, a potent and selective agonist for the  $\gamma$ -aminobutyric acid type A (GABA-A) receptor, is a principal psychoactive constituent of the *Amanita muscaria* mushroom. [1][2] Its high affinity and specificity for the GABA-A receptor make it an invaluable tool in neuroscience research, particularly in the field of electrophysiology. Patch-clamp techniques, which allow for the high-fidelity recording of ionic currents across the cell membrane, are frequently employed to investigate the effects of muscimol on neuronal excitability and synaptic transmission.[3][4][5] This document provides detailed application notes and protocols for the use of **Muscimol hydrobromide** in patch-clamp electrophysiology, aimed at researchers, scientists, and drug development professionals.

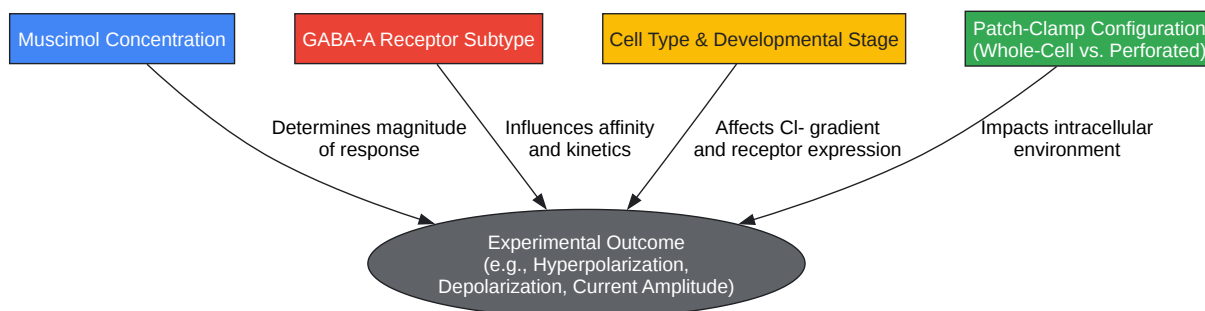
## Mechanism of Action

Muscimol acts as a super-agonist at the GABA-A receptor, an ionotropic receptor that forms a chloride-permeable channel.[2] Upon binding, muscimol stabilizes the open conformation of the receptor, leading to an influx of chloride ions into the neuron. This influx of negative charge typically results in hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential and thus mediating an inhibitory effect. However, in some cases, particularly in developing neurons or under specific ionic conditions, the opening of GABA-A receptors can

lead to depolarization.[6] The primary signaling pathway initiated by muscimol binding to the GABA-A receptor is the direct gating of the associated chloride channel.







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## References

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